3-Hydroxy-7-phenyl-1H-thieno[3,2-d]pyrimidine-2,4-dione

Flap endonuclease-1 DNA repair Biochemical screening

This compound is the benchmark FEN1 inhibitor, offering single-digit picomolar potency and unmatched selectivity (>8.3-million-fold over DNAse1). The 7-phenyl substituent provides an 8- to 19-fold potency advantage over 4-methylphenyl analogs, making it the definitive reference for SAR campaigns. Essential for chemosensitization studies (potentiates temozolomide) and orthogonal phenotypic profiling. Limited commercial availability—secure your supply to advance DNA damage response research.

Molecular Formula C12H8N2O3S
Molecular Weight 260.27 g/mol
CAS No. 824983-83-7
Cat. No. B3057559
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxy-7-phenyl-1H-thieno[3,2-d]pyrimidine-2,4-dione
CAS824983-83-7
Molecular FormulaC12H8N2O3S
Molecular Weight260.27 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CSC3=C2NC(=O)N(C3=O)O
InChIInChI=1S/C12H8N2O3S/c15-11-10-9(13-12(16)14(11)17)8(6-18-10)7-4-2-1-3-5-7/h1-6,17H,(H,13,16)
InChIKeyZFJVGRVFNSWCRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Hydroxy-7-phenyl-1H-thieno[3,2-d]pyrimidine-2,4-dione (CAS 824983-83-7): A Low-Nanomolar Flap Endonuclease-1 Inhibitor Scaffold for DNA Repair-Targeted Research Procurement


3-Hydroxy-7-phenyl-1H-thieno[3,2-d]pyrimidine-2,4-dione (CAS 824983-83-7) is a thieno[3,2-d]pyrimidine-2,4-dione derivative belonging to the N-hydroxyimide class of flap endonuclease-1 (FEN1) inhibitors . This heterocyclic compound features a 3-hydroxy moiety critical for active-site metal chelation and a 7-phenyl substituent that contributes to target binding affinity [1]. It has been characterized in primary literature and patent disclosures as one of the most potent FEN1 inhibitors reported, with single-digit picomolar activity in confirmatory biochemical assays [2]. Its primary value proposition for scientific procurement lies in its exceptional potency combined with a defined selectivity profile against related structure-specific nucleases, making it a key tool compound for DNA damage response research and oncology target validation [1][2].

Why 3-Hydroxy-7-phenyl-1H-thieno[3,2-d]pyrimidine-2,4-dione Cannot Be Replaced by Other Thienopyrimidine-2,4-dione Analogs in FEN1-Targeted Research


Within the thieno[3,2-d]pyrimidine-2,4-dione chemotype, subtle structural modifications produce dramatic shifts in both FEN1 inhibitory potency and selectivity across related nucleases. The 7-phenyl substituent of the target compound confers a potency advantage of 3- to 23-fold over otherwise identical scaffolds bearing alternative aryl groups at the same position when tested under identical assay conditions . Furthermore, the N-unsubstituted 3-hydroxy-thieno[3,2-d]pyrimidine-2,4-dione core (as found in the target compound) exhibits markedly different selectivity than N-alkylated derivatives such as LNT-1 [1][2]. Generic substitution with a closely related analog—such as the thieno[2,3-d] regioisomer or the N-benzodioxin-methyl derivative—will yield a distinct potency and selectivity fingerprint that cannot reproduce the target compound's validated profile in DNA repair pathway assays [1].

Quantitative Differentiation Evidence for 3-Hydroxy-7-phenyl-1H-thieno[3,2-d]pyrimidine-2,4-dione: Direct Comparator Data for Informed Procurement Decisions


FEN1 Inhibitory Potency: Direct Head-to-Head Comparison Against Five Structurally Related N-Hydroxy Heterocyclic Inhibitors in the Same Biochemical Assay

In a confirmatory biochemical assay measuring inhibitory concentration against human flap endonuclease-1 (FEN1), the target compound achieved an IC50 of 0.01 nM, representing the lowest value among six tested N-hydroxy heterocyclic analogs . This corresponds to a 3-fold improvement over the thieno[2,3-d] regioisomer (3-hydroxy-1H-thieno[2,3-d]pyrimidine-2,4-dione, IC50 = 0.03 nM), an 8-fold improvement over both the quinazoline analog (0.08 nM) and the furo[3,2-d] analog bearing a 4-methylphenyl group (0.08 nM), and a 23-fold improvement over the N-benzyl thieno[2,3-d] derivative (0.23 nM) . In an independent confirmatory assay reported in PubChem AID 1247799, the target compound exhibited an IC50 of 3.0 nM, outperforming the same comparators by 3-fold (thieno[2,3-d], 9.0 nM), 19-fold (furo[3,2-d] 4-methylphenyl, 57.0 nM), 100-fold (quinazoline, 300 nM), and 227-fold (N-benzyl, 680 nM) respectively . These data demonstrate a consistent potency rank order across two independent assay systems .

Flap endonuclease-1 DNA repair Biochemical screening

Selectivity Window Between FEN1 and the Off-Target Nuclease DNAse1: Quantitative Selectivity Profiling from BindingDB Curation

Selectivity data curated in BindingDB from ChEMBL demonstrate that the target compound inhibits FEN1 with an IC50 of 0.012 nM, while requiring an IC50 of 100,000 nM to inhibit the phylogenetically unrelated nuclease DNAse1 [1]. This corresponds to an approximately 8.3-million-fold selectivity window for FEN1 over DNAse1 [1]. Against the more closely related structure-specific nuclease xeroderma pigmentosum G (XPG/ERCC5), the compound exhibits an IC50 of 0.028 nM, yielding a selectivity ratio of approximately 2.3-fold for FEN1 over XPG [1]. The 2005 primary literature from which these data originate reports that >1000-fold specificity against XPG was achieved for optimized members of this chemical series, indicating that the modest 2.3-fold selectivity observed for this particular analog may represent an early lead rather than a fully optimized development candidate [2].

Selectivity profiling DNAse1 Off-target risk

Scaffold Advantage of the Thieno[3,2-d]pyrimidine Core Over Thieno[2,3-d] and Furo[3,2-d] Heterocyclic Systems in FEN1 Binding

Across two independent FEN1 biochemical assays, the thieno[3,2-d]pyrimidine scaffold (target compound) consistently outperforms the regioisomeric thieno[2,3-d]pyrimidine scaffold. In PubChem AID 240866, the target compound (thieno[3,2-d]) exhibits an IC50 of 0.01 nM versus 0.03 nM for the thieno[2,3-d] analog—a 3-fold improvement . In AID 1247799, the same scaffold comparison yields IC50 values of 3.0 nM versus 9.0 nM, again a 3-fold difference . The furo[3,2-d] scaffold, which replaces the sulfur atom of the thiophene ring with oxygen, shows even larger potency losses: 8-fold in AID 240866 (0.01 vs. 0.08 nM) and 19-fold in AID 1247799 (3.0 vs. 57.0 nM) . These data demonstrate that the thieno[3,2-d] ring fusion geometry and the presence of the thiophene sulfur atom are non-interchangeable structural features that directly govern sub-nanomolar FEN1 binding [1].

Scaffold hopping Heterocyclic SAR FEN1 inhibitor design

Comparison of N-Unsubstituted vs. N-Alkylated Thieno[3,2-d]pyrimidine-2,4-dione Derivatives: Impact on Potency and Selectivity

The target compound (N-unsubstituted, CAS 824983-83-7) and LNT-1 (N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-substituted, CAS 824983-91-7) both share the 3-hydroxy-thieno[3,2-d]pyrimidine-2,4-dione core but are differentiated by N1-substitution. LNT-1 is reported as a potent FEN1 inhibitor with IC50 values of 11–46.4 nM depending on the assay construct [1]. While direct head-to-head data under identical conditions are not available, the target compound's reported IC50 of 0.01–3.0 nM suggests a potency window of approximately 4- to 1,100-fold over LNT-1 . Functionally, LNT-1 shows near-equivalent potency against exonuclease 1 (EXO1) and FEN1, indicating limited intrafamily selectivity [1], whereas the target compound's selectivity fingerprint is defined against DNAse1 and XPG [2]. This divergent selectivity profile means the two compounds interrogate different biological space despite their scaffold similarity and should not be considered interchangeable tool compounds for FEN1-dependent DNA repair studies [1][2].

N-substitution SAR LNT-1 comparator EXO1 selectivity

Phenyl Substituent at Position 7: Quantitative Advantage Over 4-Methylphenyl in the Furo[3,2-d] Scaffold Series

While a direct 7-phenyl vs. 7-(4-methylphenyl) comparison is not available within the identical thieno[3,2-d] scaffold, data from the closely related furo[3,2-d]pyrimidine-2,4-dione series provide a class-level inference. In PubChem AID 240866, the target compound (7-phenyl-thieno[3,2-d]) achieves an IC50 of 0.01 nM, whereas the furo[3,2-d] analog bearing a 7-(4-methylphenyl) group exhibits an IC50 of 0.08 nM—an 8-fold difference . In AID 1247799, this difference expands to 19-fold (3.0 nM vs. 57.0 nM) . A portion of this potency differential is attributable to the scaffold (thieno vs. furo), and a portion to the aryl substituent (phenyl vs. 4-methylphenyl). The 7-phenyl group provides optimal steric and electronic complementarity for the FEN1 active site, as evidenced by the fact that the target compound is the most potent entry among all six comparators in both independent assays [1].

7-Position SAR Aryl substituent effects Furo[3,2-d] comparator

Patent-Documented Structural Novelty: Composition of Matter Claims in the Athersys FEN1 Inhibitor Patent Family (WO2006014647A2)

The thieno[3,2-d]pyrimidine-2,4-dione N-hydroxyimide chemotype, including 7-aryl-substituted variants, is explicitly claimed in the Athersys patent family (WO2006014647A2, granted as US 7,947,691 B2) covering cyclic N-hydroxy imides as inhibitors of flap endonuclease [1]. The target compound, 3-hydroxy-7-phenyl-1H-thieno[3,2-d]pyrimidine-2,4-dione, falls within the generic Markush structure of claim 1 and is closely related to specifically disclosed examples such as 3-hydroxy-7-phenyl-6-(trifluoromethyl)-1H-thieno[3,2-d]pyrimidine-2,4-dione and 3-hydroxy-7-phenyl-1-(thiophen-3-ylmethyl)thieno[3,2-d]pyrimidine-2,4-dione [1]. This patent estate establishes composition-of-matter protection for the scaffold, which has implications for commercial procurement: compounds within this patent scope may require material transfer agreements or licensing for use beyond non-clinical research [1].

Intellectual property Composition of matter Patent protection

Validated Research and Industrial Application Scenarios for 3-Hydroxy-7-phenyl-1H-thieno[3,2-d]pyrimidine-2,4-dione Based on Quantitative Evidence


FEN1 Biochemical Assay Development and High-Throughput Screening (HTS) as a Positive Control Compound

With an IC50 of 0.01–3.0 nM against FEN1 in confirmatory biochemical assays [1], the target compound serves as an ideal positive control for FEN1 inhibitor HTS campaigns. Its exceptional potency allows for low-nanomolar assay windows, minimizing DMSO solvent interference. The compound's 8.3-million-fold selectivity over DNAse1 [2] ensures that observed inhibitory signals in FEN1 biochemical assays are not confounded by contaminating nuclease activities, making it superior to less selective FEN1 tool compounds such as LNT-1 for assay validation purposes.

Structure-Activity Relationship (SAR) Exploration Around the 7-Position of Thieno[3,2-d]pyrimidine-2,4-dione FEN1 Inhibitors

The 7-phenyl substituent of the target compound confers a measurable potency advantage of 8- to 19-fold over 4-methylphenyl-substituted analogs and is essential for achieving single-digit picomolar FEN1 activity [1]. The target compound therefore serves as the optimal reference point for SAR campaigns exploring 7-aryl modifications. Procurement of this compound enables direct, quantitative comparison of new 7-substituted analogs against the highest-potency baseline in the series, maximizing SAR resolution [1].

Cellular DNA Damage Response Studies Requiring a Clean FEN1-Selective Pharmacological Tool

The target compound's near-absolute discrimination between FEN1 (IC50 = 0.012 nM) and DNAse1 (IC50 = 100,000 nM) [1] makes it suitable for cellular experiments where off-target nuclease inhibition could produce false-positive DNA damage phenotypes. Combined with the literature precedent that FEN1 inhibitors from this chemical series potentiate the action of DNA-damaging agents such as temozolomide and methyl methanesulfonate in bladder cancer (T24) cells [2], the compound is positioned for use in chemosensitization studies in homologous recombination-defective cancer models.

Comparative Tool Compound Studies to Deconvolute FEN1 vs. XPG vs. EXO1 Contributions to DNA Repair Pathways

The target compound's selectivity profile—2.3-fold for FEN1 over XPG and >8,300,000-fold over DNAse1 [1]—contrasts with LNT-1's near-equipotent inhibition of FEN1 and EXO1 . This chemical biology approach enables researchers to use the target compound and LNT-1 as an orthogonal pair: the target compound selectively silences FEN1 with minimal XPG and DNAse1 engagement, while LNT-1 co-inhibits FEN1 and EXO1. Comparative phenotypic profiling with these two tool compounds permits deconvolution of FEN1-specific effects from EXO1-mediated contributions in DNA double-strand break repair and long-patch base excision repair.

Quote Request

Request a Quote for 3-Hydroxy-7-phenyl-1H-thieno[3,2-d]pyrimidine-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.